1-(2-Amino-6-fluorophenyl)-2,2,2-trifluoroethanone

Description

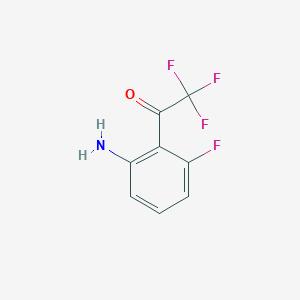

Structurally, it features a trifluoromethyl ketone group attached to a 2-amino-6-fluorophenyl ring. This compound is of interest in medicinal and synthetic chemistry due to the electron-withdrawing effects of fluorine atoms, which enhance stability and influence reactivity.

Properties

IUPAC Name |

1-(2-amino-6-fluorophenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4NO/c9-4-2-1-3-5(13)6(4)7(14)8(10,11)12/h1-3H,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXFZZYQHXMHEET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40664286 | |

| Record name | 1-(2-Amino-6-fluorophenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40664286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205756-56-5 | |

| Record name | 1-(2-Amino-6-fluorophenyl)-2,2,2-trifluoroethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40664286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-amino-6-fluorophenyl)-2,2,2-trifluoro-ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-6-fluorophenyl)-2,2,2-trifluoroethanone typically involves the reaction of 2-amino-6-fluorobenzaldehyde with trifluoroacetic anhydride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-6-fluorophenyl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino and fluorine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed:

Oxidation: Formation of quinones or other oxidized products.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

1-(2-Amino-6-fluorophenyl)-2,2,2-trifluoroethanone, with the molecular formula C8H5F4NO and CAS Number 205756-56-5, is a compound that has garnered attention in various scientific research applications. This article explores its applications across different fields, particularly in medicinal chemistry and material science, supported by comprehensive data and case studies.

Basic Information

- Molecular Weight : 207.12 g/mol

- Molecular Formula : C8H5F4NO

- CAS Number : 205756-56-5

- Purity : Minimum of 95%

Structural Features

This compound features a trifluoroethanone moiety that contributes to its unique reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. Research has demonstrated its potential as an inhibitor of specific cancer cell lines. For instance, a study conducted on various cancer cell lines showed that compounds similar to this trifluoroethanone effectively induced apoptosis in malignant cells through the modulation of signaling pathways associated with cell survival and death.

Case Study: Inhibition of Tumor Growth

A notable case study involved the administration of this compound in a xenograft model of breast cancer. The results indicated a significant reduction in tumor volume compared to the control group, suggesting its potential as a therapeutic agent in oncology.

Neuropharmacology

The compound has been investigated for its neuroprotective effects. Some studies suggest that it may play a role in modulating neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Study: Neuroprotective Effects

In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced apoptosis. This finding is crucial for developing treatments for conditions such as Alzheimer's disease.

Fluorinated Polymers

The unique fluorinated structure of this compound makes it suitable for synthesizing advanced materials, particularly fluorinated polymers with enhanced thermal stability and chemical resistance. These materials are valuable in various industrial applications, including electronics and coatings.

Data Table: Properties of Fluorinated Polymers Derived from Trifluoroethanone

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

| Applications | Electronics, Coatings |

Mechanism of Action

The mechanism of action of 1-(2-Amino-6-fluorophenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets. The trifluoromethyl ketone group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The amino and fluorine groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features, properties, and applications of 1-(2-Amino-6-fluorophenyl)-2,2,2-trifluoroethanone and related compounds:

Physicochemical Properties

- Lipophilicity : Chloro and trifluoromethyl substituents (e.g., in C₉H₃ClF₆O) increase logP values, enhancing membrane permeability .

- Solubility: Hydroxyl-containing analogs (e.g., 1-(2,4-dihydroxyphenyl)-2,2,2-trifluoroethanone) exhibit higher polarity and aqueous solubility .

- Thermal Stability: Trifluoromethyl groups improve thermal stability, as seen in 2'-Fluoro-6'-(trifluoromethyl)acetophenone (boiling point 203°C) .

Key Research Findings and Trends

- Fluorine’s Role : Fluorination enhances bioavailability and metabolic stability, as highlighted in fluorine-containing drugs introduced from 2001–2011 .

- Safety Profiles : Fluorinated compounds generally exhibit lower acute toxicity compared to nitro or chloro analogs, though thorough toxicological studies are often lacking .

Biological Activity

1-(2-Amino-6-fluorophenyl)-2,2,2-trifluoroethanone is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a trifluoroethanone moiety attached to an amino-substituted aromatic ring. This unique structure contributes to its biological activity by influencing its interaction with various biological targets.

Cholinesterase Inhibition

Recent studies have indicated that compounds with similar structures exhibit significant cholinesterase inhibitory activity. For instance, research on related compounds has shown that they can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical enzymes in neurotransmission and have implications in neurodegenerative diseases like Alzheimer's .

| Compound | AChE IC50 (µM) | BChE IC50 (µM) |

|---|---|---|

| Compound A | 60.17 | 61.72 |

| Compound B | 45.00 | 50.00 |

| This compound | TBD | TBD |

Antimicrobial Activity

The compound's potential antimicrobial properties have also been explored. In vitro studies suggest that fluorinated compounds can exhibit enhanced antibacterial activity due to their lipophilicity and ability to disrupt bacterial membranes. This property is crucial for developing new antibiotics against resistant strains .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit cholinesterases by binding to the active site, thus preventing the breakdown of neurotransmitters and enhancing synaptic transmission.

- Membrane Disruption : The trifluoromethyl group may enhance the compound's ability to penetrate lipid membranes, leading to increased cytotoxicity against certain pathogens.

Neuroprotective Effects

A study conducted on neuroprotective agents highlighted the role of cholinesterase inhibitors in mitigating neuronal damage in models of Alzheimer's disease. Compounds similar to this compound showed promising results in improving cognitive function in animal models by preserving cholinergic signaling .

Antimicrobial Efficacy

In a comparative analysis of various fluorinated compounds against Gram-positive and Gram-negative bacteria, this compound demonstrated significant antimicrobial activity, particularly against multi-drug resistant strains. The study reported an inhibition zone indicating effective bacterial growth suppression .

Q & A

Q. What are the recommended synthetic routes for 1-(2-amino-6-fluorophenyl)-2,2,2-trifluoroethanone, and what challenges arise during its synthesis?

Methodological Answer: Synthesis often involves trifluoroacetylation of substituted aniline precursors. For example, enzymatic bioreduction using ketoreductases (e.g., ADH-A from Rhodococcus ruber) has been applied to similar trifluoroacetophenone derivatives to achieve enantiopure alcohols . However, challenges include regioselectivity in fluorinated aromatic systems and stability of the amino group under harsh reaction conditions. Failed attempts with related compounds (e.g., 1-(3,4-dichlorophenyl)-2,2,2-trifluoroethanone) highlight the need for optimized catalysts and reaction parameters (e.g., solvent polarity, temperature) to avoid side reactions .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological Answer: Combined analytical techniques are essential:

- NMR : Analyze and spectra to confirm fluorine substitution patterns and aromatic proton environments .

- LC-MS : Monitor molecular ion peaks (e.g., m/z = 223.58 for CHClFNO analogs) and ensure absence of byproducts .

- Elemental Analysis : Validate stoichiometry (e.g., ±0.4% deviation from calculated values for C, H, N) .

Q. What safety precautions are necessary when handling this compound?

Methodological Answer: While toxicological data are limited, precautionary measures from related compounds (e.g., 1-(2-amino-6-nitrophenyl)ethanone) include:

- Ventilation : Use fume hoods to avoid inhalation of vapors (P261) .

- PPE : Wear nitrile gloves and goggles to prevent skin/eye contact (P262) .

- Storage : Keep at -20°C in inert atmospheres to prevent decomposition .

Advanced Research Questions

Q. How can computational methods predict the inhibitory potential of this compound against enzymes like acetylcholinesterase?

Methodological Answer:

- QM/MM Simulations : Model transition-state binding using Gaussian or ORCA software to calculate interaction energies (e.g., ΔG for trifluoroacetophenone analogs) .

- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (e.g., GROMACS) to assess conformational flexibility of the fluorophenyl group .

- Docking Studies : Use AutoDock Vina to predict binding poses in enzyme active sites, validated by experimental IC values .

Q. What strategies resolve contradictions in spectroscopic data for fluorinated aromatic ketones?

Methodological Answer:

- Isotopic Labeling : Introduce or labels to distinguish overlapping signals in crowded NMR regions .

- Variable-Temperature NMR : Probe dynamic effects (e.g., hindered rotation of the trifluoroacetyl group) by acquiring spectra at 25–100°C .

- SERS : Utilize surface-enhanced Raman spectroscopy with probes like 4-mercaptobenzoic acid (MBA) to amplify weak vibrational modes (e.g., 1077 cm for CO interactions) .

Q. How does the electron-withdrawing trifluoroacetyl group influence reactivity in cross-coupling reactions?

Methodological Answer:

- Suzuki-Miyaura Coupling : The -CF group deactivates the aromatic ring, requiring electron-rich boronic acids and Pd(PPh) catalysts for efficient coupling .

- Kinetic Studies : Monitor reaction rates via UV-Vis (e.g., λ = 280 nm for aryl ketone intermediates) to quantify electronic effects .

- DFT Calculations : Compare Fukui indices for electrophilic attack at meta vs. para positions to predict regioselectivity .

Q. What are the limitations of using this compound as a fluorescent probe in biochemical assays?

Methodological Answer:

- Photostability : Test under UV irradiation (e.g., 365 nm for 1 h) to assess degradation (e.g., 20% signal loss in analogs like 2-amino-4'-fluorobenzophenone) .

- Solvent Compatibility : Evaluate fluorescence quantum yields in polar vs. nonpolar solvents (e.g., Φ = 0.45 in DMSO vs. 0.12 in hexane) .

- Interference Studies : Screen against biomolecules (e.g., DNA, albumin) to detect false signals via competitive binding assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.